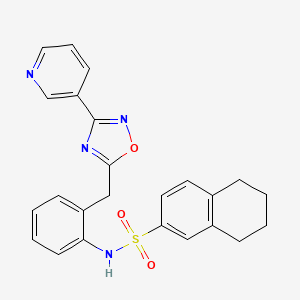![molecular formula C19H28N2O3 B2488668 3-(4-{[1-(2-Methylpropyl)aziridin-2-yl]methoxy}phenoxy)azepan-2-one CAS No. 2418715-66-7](/img/structure/B2488668.png)
3-(4-{[1-(2-Methylpropyl)aziridin-2-yl]methoxy}phenoxy)azepan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-{[1-(2-Methylpropyl)aziridin-2-yl]methoxy}phenoxy)azepan-2-one is a complex organic compound with the molecular formula C19H28N2O3 and a molecular weight of 332.444 g/mol. This compound features an aziridine ring, a phenoxy group, and an azepanone ring, making it a unique structure in organic chemistry.
準備方法
The synthesis of 3-(4-{[1-(2-Methylpropyl)aziridin-2-yl]methoxy}phenoxy)azepan-2-one involves several steps, typically starting with the preparation of the aziridine ring. The aziridine ring can be synthesized through the reaction of an appropriate amine with an epoxide under basic conditions. The phenoxy group is then introduced via a nucleophilic substitution reaction, where the aziridine ring reacts with a phenol derivative. Finally, the azepanone ring is formed through a cyclization reaction, often involving a lactamization process.
化学反応の分析
3-(4-{[1-(2-Methylpropyl)aziridin-2-yl]methoxy}phenoxy)azepan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the aziridine ring, where nucleophiles such as amines or thiols can open the ring and form new bonds.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the breakdown of the azepanone ring and the formation of corresponding carboxylic acids and amines.
科学的研究の応用
3-(4-{[1-(2-Methylpropyl)aziridin-2-yl]methoxy}phenoxy)azepan-2-one has several applications in scientific research:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the treatment of infectious diseases and cancer.
Industry: It is used in the development of new materials, including polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 3-(4-{[1-(2-Methylpropyl)aziridin-2-yl]methoxy}phenoxy)azepan-2-one involves its interaction with specific molecular targets and pathways. The aziridine ring is known for its ability to form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzymes or the disruption of cellular processes. The phenoxy group can interact with hydrophobic pockets in proteins, enhancing the compound’s binding affinity and specificity.
類似化合物との比較
3-(4-{[1-(2-Methylpropyl)aziridin-2-yl]methoxy}phenoxy)azepan-2-one can be compared with other similar compounds, such as:
Aziridine derivatives: These compounds share the aziridine ring structure and exhibit similar reactivity and biological activities.
Phenoxy compounds: Compounds with phenoxy groups are known for their diverse chemical and biological properties.
Azepanone derivatives: These compounds contain the azepanone ring and are studied for their potential therapeutic applications.
特性
IUPAC Name |
3-[4-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]phenoxy]azepan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O3/c1-14(2)11-21-12-15(21)13-23-16-6-8-17(9-7-16)24-18-5-3-4-10-20-19(18)22/h6-9,14-15,18H,3-5,10-13H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAZOXTGBSOCFCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1CC1COC2=CC=C(C=C2)OC3CCCCNC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-((1-(2-(benzo[d]thiazol-2-ylthio)acetyl)azetidin-3-yl)oxy)-1-cyclopropyl-6-methylpyridin-2(1H)-one](/img/structure/B2488585.png)
![N-[(4-chlorophenyl)methyl]-5-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)pentanamide](/img/structure/B2488586.png)



![2-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(3-fluorophenyl)acetamide](/img/structure/B2488594.png)



![1-{3-Methylidene-8-azabicyclo[3.2.1]octan-8-yl}-2-[3-(trifluoromethyl)phenyl]ethan-1-one](/img/structure/B2488602.png)
![Methyl({[4-(3,3,3-trifluoropropoxy)phenyl]methyl})amine](/img/structure/B2488604.png)
![(E)-N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(furan-2-yl)acrylamide](/img/structure/B2488606.png)

![N-[(2-Cyclopropylpyrimidin-5-yl)methyl]-N-[(2-methylphenyl)methyl]sulfamoyl fluoride](/img/structure/B2488608.png)
